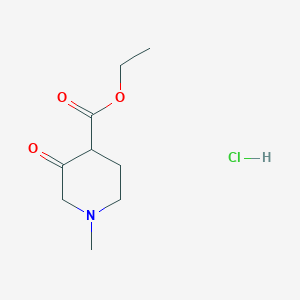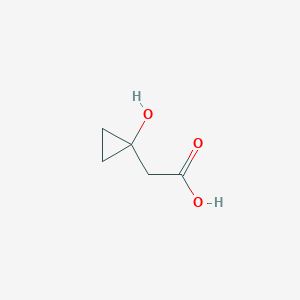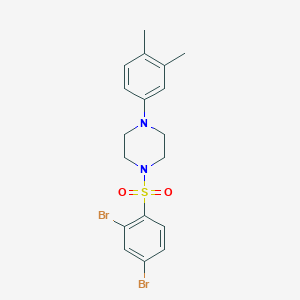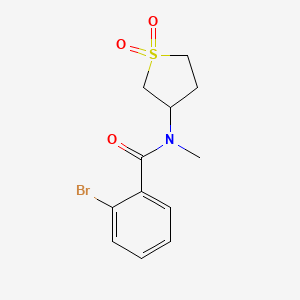
5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 2-chloro-4-(methylsulfonyl)benzenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds like the one you mentioned often belong to the class of organic compounds known as heterocyclic compounds, which contain at least one ring structure that has atoms from at least two different elements . In this case, the compound contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a thiazole ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom).
Synthesis Analysis
The synthesis of such compounds often involves techniques such as cross-coupling reactions . For example, the Suzuki-Miyaura coupling is a popular method for creating carbon-carbon bonds between two different organic compounds .Molecular Structure Analysis
The molecular structure of such compounds can be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The chemical reactions involving such compounds can be quite diverse, depending on the functional groups present in the molecule. For example, the pyridine ring can undergo reactions such as electrophilic substitution, while the thiazole ring can participate in reactions such as nucleophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and its reactivity with other chemicals .Aplicaciones Científicas De Investigación
Synthetic Methodologies
The compound is involved in the synthesis of a diverse array of heterocyclic compounds, which are pivotal in medicinal chemistry for their biological activities. For instance, research outlines the synthesis of antimicrobial agents through the condensation and reaction of similar compounds with various aldehydes and nitrogen or sulfur-containing nucleophiles, leading to the formation of pyrazoles, isoxazoles, and pyrimidinethiones (El‐Emary, Al-muaikel, & Moustafa, 2002). Additionally, the compound serves as a precursor or intermediate in the synthesis of complex molecular structures, which can include metal complexes and potentially active pharmaceutical ingredients (Sousa et al., 2001).
Potential Therapeutic Applications
The structural modification and synthesis of related compounds have been explored for their anticancer and antibacterial properties. For example, thiazolo[3,2-a]pyridines, prepared via a multicomponent reaction involving compounds with structural similarities, have shown promising anticancer activity across a range of cancer cell lines, highlighting the therapeutic potential of such molecules (Altug et al., 2011). Moreover, the synthesis of tetrazole derivatives and their docking studies to understand the interaction with biological targets such as the cyclooxygenase-2 enzyme suggest the relevance of these compounds in developing new therapeutic agents (Al-Hourani et al., 2015).
Mecanismo De Acción
The mechanism of action of a compound refers to how it interacts with other molecules or systems, often in a biological context. This can be quite complex and depends on the specific properties of the compound. For example, some compounds might interact with enzymes or receptors in the body, while others might act as catalysts in chemical reactions .
Safety and Hazards
Direcciones Futuras
The future directions for research on a compound depend on its potential applications. For example, if a compound shows promise as a drug, future research might focus on testing its efficacy and safety in clinical trials. Alternatively, if a compound has interesting chemical properties, future research might explore its potential uses in chemical synthesis or materials science .
Propiedades
IUPAC Name |
(5-methyl-2-pyridin-2-yl-1,3-thiazol-4-yl) 2-chloro-4-methylsulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4S2/c1-10-15(20-16(25-10)14-5-3-4-8-19-14)24-17(21)12-7-6-11(9-13(12)18)26(2,22)23/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCWNSUYIYZNTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=CC=N2)OC(=O)C3=C(C=C(C=C3)S(=O)(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)oxazole-4-carboxamide](/img/structure/B2673560.png)
![1,6,7-trimethyl-3-(2-methylprop-2-en-1-yl)-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![[2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]methanamine;dihydrochloride](/img/structure/B2673569.png)
![N-[(1-Aminocycloheptyl)methyl]-1-phenylpyrazole-3-carboxamide;hydrochloride](/img/structure/B2673570.png)
![4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]benzoic acid](/img/structure/B2673572.png)


![2-(1-(5-fluorobenzo[b]thiophene-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2673576.png)
![2-(ethyl{4-[(4-methylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B2673578.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2673580.png)

![1,1,1-Trifluoro-3-[(2-thienylmethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]-2-propanol](/img/structure/B2673583.png)
